molecular formula C9H11NO5 B13702101 Diethyl isoxazole-4,5-dicarboxylate

Diethyl isoxazole-4,5-dicarboxylate

Cat. No.: B13702101
M. Wt: 213.19 g/mol
InChI Key: TXJZEIDFVVLPHP-UHFFFAOYSA-N
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Description

Diethyl isoxazole-4,5-dicarboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl isoxazole-4,5-dicarboxylate typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is often catalyzed by copper (I) or ruthenium (II) catalysts. metal-free synthetic routes have also been developed to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using optimized reaction conditions to maximize yield and purity. The use of microwave-assisted synthesis has also been reported to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: Diethyl isoxazole-4,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Substitution reactions can introduce various functional groups onto the isoxazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Diethyl isoxazole-4,5-dicarboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl isoxazole-4,5-dicarboxylate and its derivatives involves interactions with specific molecular targets and pathways. For instance, some derivatives may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact mechanism depends on the specific structure and functional groups of the derivative .

Comparison with Similar Compounds

    Isoxazole: The parent compound with a five-membered ring containing one oxygen and one nitrogen atom.

    Thiadiazole: A similar heterocyclic compound with sulfur and nitrogen atoms.

    Oxadiazole: Another related compound with oxygen and nitrogen atoms in the ring.

Uniqueness: Diethyl isoxazole-4,5-dicarboxylate is unique due to its specific functional groups and the positions of these groups on the isoxazole ring. This uniqueness imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C9H11NO5

Molecular Weight

213.19 g/mol

IUPAC Name

diethyl 1,2-oxazole-4,5-dicarboxylate

InChI

InChI=1S/C9H11NO5/c1-3-13-8(11)6-5-10-15-7(6)9(12)14-4-2/h5H,3-4H2,1-2H3

InChI Key

TXJZEIDFVVLPHP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(ON=C1)C(=O)OCC

Origin of Product

United States

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